5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted with a 6-chlorobenzo[d]thiazol-2-yl aminomethylene group. This compound is pivotal in medicinal chemistry, serving as a precursor for synthesizing bioactive heterocycles, particularly quinolone derivatives, due to its electrophilic methylene group that facilitates cyclization reactions . Its benzo[d]thiazole moiety, substituted with chlorine at position 6, enhances electronic and steric properties, influencing reactivity and biological activity .
Properties
IUPAC Name |
5-[[(6-chloro-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c1-14(2)20-11(18)8(12(19)21-14)6-16-13-17-9-4-3-7(15)5-10(9)22-13/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBFZGLGLTXURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)Cl)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production. This results in reduced inflammation and pain.
Biological Activity
5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS Number: 402557-55-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 338.8 g/mol. The structure includes a chlorobenzo[d]thiazole moiety, which is often associated with various biological activities including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| CAS Number | 402557-55-5 |
| Molecular Formula | C₁₄H₁₁ClN₂O₄S |
| Molecular Weight | 338.8 g/mol |
Anticancer Activity
Research indicates that compounds containing thiazole rings often exhibit significant anticancer properties. In a study focusing on thiazole derivatives, it was found that certain structural modifications could enhance cytotoxic activity against various cancer cell lines. For instance, compounds with electron-donating groups at specific positions on the phenyl ring showed improved potency against cancer cells compared to standard drugs like doxorubicin .
Case Study:
A synthesized thiazole derivative similar to our compound demonstrated an IC50 value of 1.61 µg/mL against a human cancer cell line, indicating strong cytotoxic effects. The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents significantly influenced activity levels .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Recent studies have highlighted the efficacy of benzothiazole derivatives against Mycobacterium tuberculosis. The mechanism often involves inhibition of bacterial growth through interference with essential metabolic pathways .
Table: Antimicrobial Activity Comparison
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound A | 250 | 98 |
| Compound B | 100 | 99 |
| 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene) | Varied | Varied |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. For example, benzothiazole derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling . The inhibition of MMPs by similar compounds has been linked to their antitumor effects.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit promising anticancer properties. A study involving benzothiazole derivatives demonstrated their effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure of the compound allows it to interact with specific molecular targets involved in cancer progression .
2. Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial activity. The compound has shown potential as an antibacterial agent against Gram-positive bacteria. In vitro studies suggest that modifications to the benzothiazole core can enhance its antimicrobial efficacy .
3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which have been explored in various studies. Its ability to inhibit specific enzymes involved in inflammatory pathways makes it a candidate for further research into treatments for inflammatory diseases .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of benzothiazole derivatives on human cancer cell lines (HCT116 and MCF7). The results indicated that certain derivatives, structurally related to this compound, significantly inhibited cell growth and induced apoptosis at low micromolar concentrations .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, a series of benzothiazole derivatives were synthesized and tested against various bacterial strains. The results showed that compounds with structural similarities to the target compound exhibited notable antibacterial activity against Bacillus species .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 5-[(2,1,3-Benzoselenadiazol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (Compound 6a): Replaces the chlorobenzo[d]thiazole with a benzoselenadiazole ring. Exhibits a higher melting point (225–227°C) compared to the chlorobenzo[d]thiazole analogue, likely due to stronger intermolecular interactions from selenium’s polarizability . IR spectra show distinct absorption bands at 1728 cm⁻¹ (C=O) and 1621 cm⁻¹ (C=N), differing in intensity from the chlorobenzo[d]thiazole derivative .
- 5-{[(2-Chloro-4-nitrophenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione: Features a nitro group at position 4 and chlorine at position 2 on the phenyl ring.
- 5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Lacks the benzothiazole ring, substituting it with a simple 4-chlorophenyl group. Commercially available as a pharmaceutical-grade intermediate (CAS 25063-46-1) with >99% purity, emphasizing its industrial scalability .
Modifications on the Methylene Bridge
- 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione: Incorporates a thiomethyl group, enabling sulfoxide formation via oxidation with m-chloroperbenzoic acid. This reactivity is absent in the chlorobenzo[d]thiazole derivative .
- 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Substitutes the aminomethylene group with methoxy, simplifying reactivity for nucleophilic additions. Used in pyrazole synthesis via reactions with 5-aminopyrazoles .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 5-(((6-Chlorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
The synthesis involves cyclization and condensation reactions. A validated approach includes:
- Step 1 : Reacting 6-chlorobenzo[d]thiazol-2-amine with a carbonyl precursor (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione) under acidic or basic conditions to form the aminomethylene linkage.
- Step 2 : Optimizing solvent systems (e.g., dichloromethane or ethanol) and catalysts (e.g., triethylamine) to enhance yield .
- Key parameters : Temperature (60–80°C), reaction time (24–48 hours), and stoichiometric ratios (1:1.2 molar ratio of amine to carbonyl precursor). Purification via recrystallization (methanol/water) improves purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Robust characterization requires:
- NMR spectroscopy : and NMR to confirm the aminomethylene bridge and dioxane ring integrity.
- IR spectroscopy : Peaks at 1680–1720 cm (C=O stretching) and 3300–3500 cm (N-H stretching) validate functional groups.
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 383.05).
- X-ray crystallography : Resolves spatial arrangement of the benzothiazole and dioxane moieties .
Q. How can preliminary biological activity screening be designed for this compound?
- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination.
- Enzyme inhibition : Evaluate activity against kinases or proteases via fluorometric or colorimetric assays .
Advanced Research Questions
Q. What mechanistic insights exist regarding its biological activity, particularly in anticancer contexts?
- DNA intercalation : Fluorescence quenching studies with ethidium bromide suggest interaction with DNA .
- Enzyme targeting : Molecular docking reveals affinity for topoisomerase II and tubulin, validated by enzymatic inhibition assays .
- Apoptosis induction : Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in treated cells .
Q. How can computational modeling guide the optimization of its pharmacological properties?
- QSAR studies : Correlate substituent effects (e.g., chloro position) with bioactivity using descriptors like logP and polar surface area.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., EGFR kinase).
- ADMET prediction : SwissADME or ProTox-II assesses solubility, toxicity, and metabolic stability .
Q. What methodologies assess its environmental fate and ecotoxicological risks?
- Degradation studies : Hydrolysis/photolysis under controlled pH and UV light, analyzed via HPLC .
- Bioaccumulation : Measure logK (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms (e.g., Daphnia magna).
- Ecotoxicology : Acute toxicity assays (LC) in aquatic species and soil microorganisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
